Pseudo phytol

Descripción

Definitional Framework and Precise Structural Classification of Pseudophytol

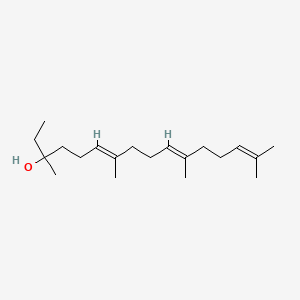

Pseudophytol is an acyclic diterpenoid tertiary alcohol. Its chemical structure is defined by a 16-carbon chain with methyl group substitutions and a hydroxyl group. The systematic IUPAC name for the most commonly cited isomer is (6E,10E)-3,7,11,15-tetramethylhexadeca-6,10,14-trien-3-ol. chemspider.comuni.lu This name precisely describes a molecule with a primary chain of 16 carbons (hexadeca), three double bonds (trien) starting at positions 6, 10, and 14, four methyl groups (tetramethyl) at positions 3, 7, 11, and 15, and a tertiary alcohol (3-ol) where the hydroxyl group is attached to the third carbon.

The molecule's classification is based on this structure. It is a diterpenoid because it contains 20 carbon atoms (C20). It is considered acyclic as its carbon backbone does not form any rings. The presence of the hydroxyl (-OH) group classifies it as an alcohol, and because this group is attached to a carbon atom that is bonded to three other carbon atoms, it is specifically a tertiary alcohol. Different isomers exist, such as the (6Z,10Z)-pseudo phytol (B49457), indicating variations in the stereochemistry around the double bonds. elewa.orgekb.eg

Table 1: Chemical Identification of Pseudophytol

| Identifier | Value |

|---|---|

| Molecular Formula | C₂₀H₃₆O chemspider.comuni.lu |

| IUPAC Name | (6E,10E)-3,7,11,15-tetramethylhexadeca-6,10,14-trien-3-ol chemspider.comuni.lu |

| CAS Number | 70851-60-4 chemblink.com |

| Molar Mass | 292.507 g/mol chemspider.com |

| Classification | Acyclic Diterpenoid Tertiary Alcohol |

Comparative Analysis with Structurally Related Acyclic Diterpenoids: The Case of Phytol

To understand Pseudophytol, it is useful to compare it with its more widely known structural relatives, Phytol and Isophytol (B1199701). All three are 20-carbon acyclic diterpenoid alcohols, but they differ significantly in their chemical structures, which in turn affects their properties and functions.

Phytol is a primary alcohol, with its hydroxyl group located at the end of the carbon chain (position 1). guidechem.com Its systematic IUPAC name is (2E,7R,11R)-3,7,11,15-Tetramethylhexadec-2-en-1-ol. A key difference from Pseudophytol is the location of the alcohol functional group. Furthermore, Phytol contains only one double bond, located between the second and third carbon atoms. guidechem.com It is a product of chlorophyll (B73375) metabolism in plants. cyberleninka.ru

Isophytol , like Pseudophytol, is a tertiary alcohol. Its IUPAC name is 3,7,11,15-tetramethylhexadec-1-en-3-ol. nist.govnist.gov The hydroxyl group is at the same position as in Pseudophytol (C-3), but Isophytol has only one double bond, located at the beginning of the chain (between C-1 and C-2). nist.govontosight.ai Isophytol is used commercially as an intermediate in the synthesis of vitamins E and K1. chemicalbook.com

The primary distinctions lie in the type of alcohol (primary vs. tertiary) and the number and position of double bonds within the carbon chain. These structural variations lead to different chemical reactivities and spatial configurations.

Table 2: Structural Comparison of Pseudophytol, Phytol, and Isophytol

| Feature | Pseudophytol | Phytol | Isophytol |

|---|---|---|---|

| Molecular Formula | C₂₀H₃₆O chemspider.com | C₂₀H₄₀O guidechem.com | C₂₀H₄₀O nist.govscbt.com |

| Alcohol Type | Tertiary (-OH at C-3) chemspider.com | Primary (-OH at C-1) guidechem.com | Tertiary (-OH at C-3) nist.gov |

| Number of Double Bonds | Three chemspider.com | One guidechem.com | One nist.govontosight.ai |

| Position of Double Bonds | C-6, C-10, C-14 chemspider.com | C-2 guidechem.com | C-1 nist.gov |

| Common Source/Use | Plant essential oils elewa.orgekb.egucr.ac.cr | Chlorophyll degradation product, precursor for vitamin synthesis cyberleninka.ruchemicalbook.com | Intermediate for vitamin synthesis chemicalbook.com |

Historical Context of Research on Branched-Chain Alcohols and Isoprenoid Chemistry

The study of Pseudophytol is rooted in the broader history of isoprenoid chemistry. This field began to take shape in the late 19th century. In 1887, German chemist Otto Wallach proposed the "isoprene rule," which observed that many complex natural compounds, the terpenes, were structurally composed of repeating five-carbon units, the same unit found in the molecule isoprene (B109036). britannica.comslideshare.net This rule became a foundational principle for understanding the structures of thousands of natural products. britannica.comnumberanalytics.com

In the 1950s, Leopold Ruzicka refined this concept into the "biogenetic isoprene rule," which not only described the structural pattern but also postulated a biochemical basis for it, suggesting that the assembly of these compounds in nature followed specific chemical pathways. numberanalytics.combioscientifica.com This hypothesis was later confirmed by the groundbreaking work of Konrad Bloch and Feodor Lynen, who elucidated the mevalonate (B85504) (MVA) pathway. numberanalytics.com They discovered that the biological isoprene unit is not isoprene itself but isopentenyl pyrophosphate (IPP), which is synthesized from acetyl-CoA. pnas.orgmdpi.com Later, a second distinct route, the deoxyxylulose 5-phosphate (DXP) pathway, was also discovered. pnas.orgnih.gov

This historical framework, from the initial structural observations of Wallach to the elucidation of complex biosynthetic pathways, provided the necessary context for chemists to identify and classify newly discovered molecules like Pseudophytol as members of the vast diterpenoid family.

Current Academic Research Trajectories and Foundational Significance of Pseudophytol Studies

Current research on Pseudophytol is primarily focused on its identification as a natural product within the chemical profiles of various plants. It is frequently detected as a minor component in the essential oils of species from diverse families, such as Asteraceae (e.g., Baccharis trinervis), Lamiaceae (e.g., Salvia species), and Verbenaceae (e.g., Vitex doniana). elewa.orgucr.ac.crmdpi.com The foundational significance of these studies is in phytochemical cataloging, which is the essential first step for exploring the potential biological activities of plant extracts.

Recent research trajectories involving Pseudophytol include:

Chemotaxonomy: The presence and relative abundance of compounds like Pseudophytol can serve as chemical markers to differentiate between plant species or varieties, aiding in their classification.

Exploration of Bioactivity: While research on the isolated compound is limited, its presence in plant extracts studied for specific properties is noteworthy. For instance, Pseudophytol has been identified in plants investigated for their antimicrobial and anti-inflammatory properties. researchgate.net

In Silico Studies: Computational methods are emerging as a tool to predict the potential biological activities of natural compounds. researchgate.netplos.orgrjpbr.com Although specific in-silico studies focusing solely on Pseudophytol are not widely published, its identification within extracts subjected to such analyses suggests a potential avenue for future research to predict its interactions with biological targets.

The significance of Pseudophytol studies currently lies less in the compound's direct application and more in its role as a piece of the complex chemical puzzle of medicinal and aromatic plants. Its identification contributes to a deeper understanding of plant biochemistry and provides a basis for future investigations into its unique biological properties.

Structure

3D Structure

Propiedades

Número CAS |

70851-60-4 |

|---|---|

Fórmula molecular |

C20H36O |

Peso molecular |

292.5 g/mol |

Nombre IUPAC |

3,7,11,15-tetramethylhexadeca-6,10,14-trien-3-ol |

InChI |

InChI=1S/C20H36O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h11,13,15,21H,7-10,12,14,16H2,1-6H3 |

Clave InChI |

SAHYANTVORDRQI-UHFFFAOYSA-N |

SMILES |

CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O |

SMILES canónico |

CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O |

Origen del producto |

United States |

Natural Occurrence and Biogeochemical Pathways of Pseudo Phytol and Associated Isoprenoids

Identification and Distribution in Biological Matrices

Pseudo phytol (B49457), an acyclic diterpenoid, has been identified in various biological sources, ranging from terrestrial plants to marine organisms. Its distribution highlights its involvement in diverse metabolic processes across different ecosystems.

Detection as a Constituent in Plant Essential Oils

Pseudo phytol has been identified as a component of the essential oils of several plant species. For instance, a study on the essential oil of Vitex trifolia var. purpurea (Arabian lilac) reported the presence of (6Z,10Z)-Pseudo phytol, with its concentration fluctuating with the seasons. mdpi.com The highest levels were observed during the summer and winter months. mdpi.com Similarly, research on Echinops polyceras (a species of globe thistle) from Jordan detected (6E,10E)-pseudo phytol in the hydro-distilled essential oil of its inflorescence heads at different growth stages, with the highest concentration found during the full-flowering stage. nih.govnih.gov It has also been reported as a constituent in the essential oil of Lophanthus turcicus and in various populations of Vitex negundo in India. researchgate.netacgpubs.org Another study identified (6E,10E)-Pseudo phytol in the essential oil of Achillea lingulata. researchgate.net

Table 1: Detection of this compound in Plant Essential Oils

| Plant Species | Variety/Part | Compound Form | Concentration/Observation |

|---|---|---|---|

| Vitex trifolia | var. purpurea (aerial parts) | (6Z,10Z)-Pseudo phytol | 0.00–15.02% (fresh), 0.00–14.12% (dried) |

| Echinops polyceras | Inflorescence heads | (6E,10E)-Pseudo phytol | 7.54% (pre-flowering), 7.84% (full-flowering), 4.47% (post-flowering) |

| Lophanthus turcicus | Not specified | (6Z,10Z)-pseudo phytol | 4.1% |

| Vitex negundo | Not specified | (6Z,10Z)-Pseudo phytol | 0.1-3.2% across different populations |

| Achillea lingulata | Not specified | (6E,10E)-Pseudo phytol | <1% |

Occurrence in Algal Metabolomes and Aquatic Systems

The presence of phytol and its derivatives is well-documented in aquatic environments, largely due to their origin from chlorophyll (B73375). wikipedia.orggeologyscience.ru Phytol degradation products serve as important biogeochemical tracers. wikipedia.orggeologyscience.ru While direct mentions of "this compound" in algal metabolomes are less common in the provided search results, the detection of phytol-like structures and the general discussion of phytol in the context of phytoplankton blooms suggest the potential for related isomers to be present. nih.gov For instance, a study on the metabolomics of Phaeocystis pouchetii and diatom-dominated plankton communities identified several phytol-like structures. nih.gov Another study on the sexual phase of the marine diatom Pseudo-nitzschia also detected phytol. mdpi.com The metabolomes of marine algae are known to be highly variable in response to environmental changes. ird.fr Given that phytol is a major component of chlorophyll, its release and transformation in aquatic systems are significant biogeochemical processes. geologyscience.runih.gov

Presence in Microorganism-Associated Chemical Profiles

Isoprenoids are essential molecules for the survival of most bacteria, produced via either the mevalonate (B85504) or the MEP pathway. microbiologyresearch.org While specific identification of "this compound" in microorganism-associated chemical profiles is not explicitly detailed in the search results, the broad presence of isoprenoid biosynthesis pathways in bacteria suggests their capability to produce a wide array of these compounds. microbiologyresearch.orgmdpi.com For example, endophytic bacteria isolated from medicinal plants are known to produce novel active compounds. jrespharm.com The chemical profile of an ethanol (B145695) extract of a banana pseudostem, which would host a variety of microorganisms, revealed the presence of phytol. researchgate.net The biosynthesis of modified tropane (B1204802) alkaloids in Atropa belladonna roots involves a complex metabolic network, highlighting the intricate chemical modifications that can occur in plant-microbe systems. researchgate.net Furthermore, the biosynthesis of pseudomurein in certain archaea involves genes with homology to bacterial peptidoglycan biosynthesis, indicating shared evolutionary pathways for complex molecule construction. uliege.be

Elucidation of Biosynthetic Pathways and Precursor Relationships

The biosynthesis of this compound, like all isoprenoids, originates from simple five-carbon precursors. Understanding these fundamental pathways is key to comprehending the formation of the vast diversity of isoprenoid structures found in nature.

Fundamental Isoprenoid Precursor Biosynthesis (Mevalonate and Methylerythritol Phosphate (B84403) Pathways)

All isoprenoids are synthesized from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). microbiologyresearch.orgwikipedia.org There are two primary and independent pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. pnas.orgwikipedia.org

The Mevalonate (MVA) pathway is the primary route for isoprenoid synthesis in most eukaryotes (including animals and fungi), archaea, and the cytosol of plants. jmb.or.krfrontiersin.org It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov HMG-CoA is then reduced to mevalonate, which is subsequently converted to IPP and DMAPP through a series of phosphorylation and decarboxylation reactions. wikipedia.org

The Methylerythritol Phosphate (MEP) pathway , on the other hand, is found in most bacteria, green algae, and in the plastids of higher plants. nih.govnih.gov This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.org DXP is then converted through a series of enzymatic steps to 2-C-methyl-D-erythritol 4-phosphate (MEP) and ultimately to IPP and DMAPP. wikipedia.orgwikipedia.org

In higher plants, both pathways operate in different cellular compartments. The MVA pathway in the cytosol is mainly responsible for the synthesis of sterols and most sesquiterpenes, while the MEP pathway in the plastids produces monoterpenes, diterpenes (including phytol), carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. pnas.orggenome.jp

Role of Chlorophyll Catabolism in Related Diterpene Formation (e.g., Phytol)

Phytol, a diterpene alcohol structurally related to this compound, is a key component of the chlorophyll molecule, where it forms a long hydrophobic tail that anchors the molecule within the thylakoid membranes of chloroplasts. nih.gov During processes like leaf senescence and fruit ripening, chlorophyll is broken down in a regulated catabolic pathway. nih.govacs.org

A crucial step in this pathway is the removal of the phytol side chain. nih.gov This dephytylation is catalyzed by the enzyme pheophytinase, which hydrolyzes the ester bond linking phytol to pheophorbide a (a chlorophyll derivative lacking the central magnesium ion). oup.com The release of free phytol is a critical step that renders the remaining breakdown products water-soluble, allowing for their transport and final storage in the vacuole. oup.com The breakdown of chlorophyll is not only a means of disposing of potentially phototoxic molecules but also allows the plant to recycle valuable nutrients, including the carbon locked within the phytol chain. nih.govnih.gov The fate of the released phytol has been a subject of ongoing research, with evidence suggesting it is further catabolized into other compounds. nih.gov

Pseudoionone (B86502) as a Synthetic Precursor to Phytol

Isophytol (B1199701), an isomer of phytol, is a critical chemical intermediate for the industrial synthesis of Vitamin E and Vitamin K1. smolecule.comresearchgate.net The classical and widely used industrial method to synthesize isophytol begins with pseudoionone. researchgate.netscirp.org

The synthesis is a multi-step process:

Formation of Pseudoionone : The process typically starts with the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) in the presence of a catalyst to produce pseudoionone. researchgate.netscirp.org

Conversion to Isophytol : Pseudoionone then undergoes a series of chemical reactions to build the 20-carbon structure of isophytol. A common pathway involves reacting 2-methyl-2-hepten-6-one (derived from pseudoionone precursors) with acetylene (B1199291) to form dehydrolinalool. nih.govchemicalland21.com This is followed by further additions and hydrations. The classical process involves hydrogenation, ethynylation, and condensation of pseudoionone in a seven-step sequence to obtain isophytol. researchgate.net This process often involves reactions under high pressure. researchgate.net

A more recent and safer approach involves the microbial fermentation of farnesene (B8742651), which can then be chemically converted to isophytol in three steps with a high yield, offering an alternative to the traditional pseudoionone process. researchgate.net

| Starting Material | Key Intermediate | Reaction Steps | Final Product | Industrial Significance |

|---|---|---|---|---|

| Citral + Acetone | Pseudoionone | Condensation, Hydrogenation, Ethynylation | Isophytol | Precursor for Vitamin E & K1 Synthesis |

Geochemical Tracers and Environmental Cycling of Derived Compounds

Degradation Products as Biogeochemical Markers in Aquatic Environments

Phytol, released from the degradation of chlorophyll, is a valuable biomarker in aquatic environments. Its degradation products serve as powerful tracers for biogeochemical processes. colab.wsresearchgate.net The diagenetic pathway of phytol is highly dependent on environmental conditions, particularly the availability of oxygen. researchgate.net

Pristane (B154290) and Phytane (B1196419) : These two isoprenoid alkanes are classic examples of phytol-derived biomarkers.

Under oxic (oxygen-rich) conditions, phytol is typically oxidized, leading to the formation of pristane (C19). researchgate.net

Under anoxic (oxygen-poor) conditions, phytol is generally reduced, forming phytane (C20). researchgate.net

Consequently, the pristane/phytane (Pr/Ph) ratio in sediments and oils is widely used to infer the redox conditions of the depositional environment. researchgate.net

Photodegradation Products : In the photic zone of aquatic environments, phytol can undergo photodegradation. A key product of this process is phytyldiol. kopri.re.kr The ratio of phytyldiol to phytol can be used to estimate the extent of chlorophyll photodegradation in the water column. kopri.re.kr

Autoxidation and Biodegradation : Phytol can also be altered through autoxidation (free radical-induced oxidation) and microbial biodegradation. geologyscience.rukopri.re.kr These processes lead to a variety of other isoprenoid compounds found in particulate matter and sediments. geologyscience.ru

Diagenetic Alterations and Isomerization of Related Diterpenes in Sediments

Over geological timescales, phytol and related diterpenes buried in sediments undergo significant diagenetic alterations. These processes transform the original biological molecules into more stable geological forms.

Dehydration and Reduction : Early in diagenesis, phytol can be dehydrated to form a series of unsaturated hydrocarbons, including phytenes and phytadienes. sci-hub.se With further burial and maturation, these intermediates are typically reduced to the saturated alkane, phytane. sci-hub.se

Isomerization : The original stereochemistry of biological phytol (E-3,7(R),11(R),15-tetramethylhexadec-2-en-1-ol) is often lost during diagenesis, resulting in mixtures of isomers. researchgate.net Under hydrothermal conditions, for instance, phytol can readily isomerize to form isophytol. acs.org

Clay-Catalyzed Reactions : In sediments with high clay content, diagenetic alterations can be accelerated. Clay minerals can catalyze reactions, leading to backbone rearrangements of isoprenoids and other lipids. seahipublications.orgdeepseadrilling.org This can result in the formation of a complex mixture of structurally altered compounds. seahipublications.org These alterations, along with the formation of pristane and phytane, are key indicators of the thermal maturity and depositional history of the sediment. deepseadrilling.orgdeepseadrilling.org

Advanced Analytical Methodologies for the Characterization and Quantification of Pseudo Phytol

Sample Preparation and Extraction Techniques for Diterpenoid Isolation

The initial and pivotal step in the analysis of Pseudo phytol (B49457) is its efficient extraction from the sample matrix. The choice of extraction method is dictated by the volatility of the compound and the nature of the sample.

Hydrodistillation for Volatile Diterpenes

Hydrodistillation is a traditional and widely used method for extracting volatile compounds, including some diterpenes, from plant materials. notulaebotanicae.roms-editions.cl This technique involves the co-distillation of the sample with water. The heat from the steam causes the plant's cells to rupture, releasing the volatile components which are then carried over with the steam, condensed, and collected. notulaebotanicae.ro The process is continued until no more essential oil is obtained. aensiweb.net Factors such as the duration of distillation and the condition of the plant material (fresh or dried) can influence the yield and chemical profile of the extracted volatiles. notulaebotanicae.roaensiweb.net For instance, in one study, hydrodistillation of Vitex pseudo-negundo yielded a lower percentage of volatile fractions compared to microwave-assisted hydrodistillation. aensiweb.net While effective for volatile compounds, hydrodistillation may not be suitable for thermolabile diterpenes or those with low volatility, as the high temperatures can lead to degradation or incomplete extraction. notulaebotanicae.roajgreenchem.com

Advanced Solvent-Assisted Extraction Optimization

To overcome the limitations of traditional methods, several advanced solvent-assisted extraction techniques have been developed. These methods offer advantages such as reduced extraction time, lower solvent consumption, and improved extraction efficiency. sci-hub.se

Ultrasonic-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. pensoft.net The collapse of these bubbles near the sample material generates localized high pressure and temperature, disrupting cell walls and enhancing the mass transfer of target compounds into the solvent. pensoft.netspringerprofessional.de This technique has been successfully applied to the extraction of phytol from Hydrilla verticillata and pyrethrins (B594832) from pyrethrum flowers. springerprofessional.defrontiersin.org The efficiency of UAE can be optimized by adjusting parameters such as solvent type, temperature, and extraction time. pensoft.netfrontiersin.org

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. mdpi.com The microwaves cause dielectric heating of the polar molecules in the sample and solvent, resulting in a rapid temperature increase and subsequent rupture of plant cells, which facilitates the release of phytochemicals. mdpi.com MAE has been shown to provide higher extraction yields in shorter times compared to conventional methods for various compounds, including those from walnut hulls. mdpi.com It has also been used in the preparation of phytosterols (B1254722) and phytol from marine algae. scilit.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures, which are maintained below their critical points. nih.govnih.gov These conditions increase the solubility and mass transfer rate of the analytes, while the high pressure keeps the solvent in a liquid state, allowing for extractions at temperatures above the solvent's boiling point. nih.gov This method has proven effective for the extraction of various bioactive compounds, including isoflavones and compounds from mate tea leaves. nih.govnih.gov

Liquid-Liquid Extraction (LLE): LLE is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org The choice of solvent is crucial for selective extraction. For instance, in the preparation of phytol from artemisinin (B1665778) extraction by-products, petroleum ether is used to extract phytol after hydrolysis. google.com LLE can be performed in various setups, from simple separatory funnels to more complex countercurrent distribution systems. wikipedia.org

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) Approaches

SPE and SPME are modern sample preparation techniques that offer high selectivity and enrichment of analytes from complex mixtures.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration prior to analysis. It involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent. The choice of sorbent and elution solvent is critical for the selective isolation of the target compound.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, sensitive, and rapid extraction technique. brieflands.commdpi.com It utilizes a fused-silica fiber coated with a stationary phase. sigmaaldrich.com The fiber is exposed to the sample (either directly immersed or in the headspace), and analytes partition between the sample matrix and the fiber coating. mdpi.com After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net SPME is particularly well-suited for the analysis of volatile and semi-volatile compounds. mdpi.com The selection of the fiber coating is crucial and depends on the polarity and volatility of the target analyte. brieflands.com

Chromatographic Separation Sciences

Following extraction and sample clean-up, chromatographic techniques are employed to separate Pseudo phytol from other co-extracted compounds.

Gas Chromatography (GC) for Volatile Compound Profiling

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like diterpenes. creative-proteomics.commdpi.com In GC, the sample is vaporized and injected into a column, where it is separated based on the components' boiling points and interactions with the stationary phase. uran.ua The separated compounds are then detected, often by a mass spectrometer, which provides both quantitative data and structural information based on the mass fragmentation patterns. ajgreenchem.com

GC-MS has been widely used to identify and quantify diterpenoids in various plant extracts. ajgreenchem.commdpi.com For example, it was used to analyze the diterpenoid composition in different tissues of Calabrian pine and to identify diterpenes in the ethyl acetate (B1210297) fraction of Boswellia papyrifera stem bark. ajgreenchem.commdpi.com The choice of the GC column, temperature program, and carrier gas flow rate are critical parameters that need to be optimized for the successful separation of diterpenes. mdpi.com

Table 1: GC and GC-MS Applications in Diterpenoid Analysis

| Technique | Matrix | Target Compounds | Key Findings/Observations | Reference |

|---|---|---|---|---|

| GC-MS | Artocarpus altilis leaf extracts | Geranial-pseudo phytol, Phytol | Identified various bioactive compounds, with phytol present in both methanol (B129727) and ethyl acetate extracts. cyberleninka.rupathofscience.org | cyberleninka.ru, pathofscience.org |

| GC-MS | Pinus nigra subsp. laricio tissues | Diterpene resin acids, aldehydes, and olefins | Diterpene resin acids were the most abundant diterpenoids across all examined tissues. mdpi.com | mdpi.com |

| GC-MS | Boswellia papyrifera stem bark | Nine diterpenes | Identified compounds like m-camphorene, pimaradiene, and serratol (B13420345) for the first time in this plant. ajgreenchem.com | ajgreenchem.com |

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Resolution

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including non-volatile and thermolabile diterpenoids. taylorfrancis.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. asianpubs.org

The choice of the column (e.g., C18) and the mobile phase composition are critical for achieving good separation. asianpubs.orgresearchgate.net For the analysis of diterpenoids, reversed-phase HPLC with a C18 column is commonly employed. asianpubs.orgresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and a gradient elution is frequently used to resolve complex mixtures. nih.govresearchgate.net A photodiode array (PDA) detector can provide spectral information, aiding in peak identification. researchgate.net HPLC methods have been developed for the simultaneous determination of multiple diterpenoids in various plant extracts. asianpubs.orgresearchgate.netnih.gov

Table 2: HPLC Methods for Diterpenoid Analysis

| Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Agilent Eclipse XDB-C18 (4.6 mm×150 mm, 5 μm) | Acetonitrile:Water (85:15, v/v) | UV at 272 nm | Analysis of diterpenoids in Euphorbia lathyris seeds. nih.gov | nih.gov |

| Gemini C18 (250 × 4.6 mm, 5 µm) | Acetonitrile and 0.04 M ammonium (B1175870) acetate buffer (pH 9.5) (46:54, v/v) | UV at 235 nm | Simultaneous determination of three diterpenoid alkaloids in Fuzi. asianpubs.org | asianpubs.org |

| Conventional C18 | Water and acetonitrile (gradient from 20% to 50% acetonitrile over 40 min) | PDA (200–400 nm) | Simultaneous determination of bioactive diterpenoids in Andrographis paniculata. researchgate.net | researchgate.net |

| Newcrom R1 | Acetonitrile, water, and phosphoric acid | MS-compatible (with formic acid) | Analysis of phytol. sielc.com | sielc.com |

Supercritical Fluid Chromatography (SFC) in Diterpene Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide array of molecules, including thermally labile and low-to-moderate molecular weight compounds like diterpenes. wikipedia.org SFC utilizes a mobile phase, most commonly carbon dioxide (CO2), held at or above its critical temperature and pressure (31.1 °C and 7.38 MPa for CO2). chromatographyonline.comshimadzu.com In this supercritical state, the fluid exhibits properties intermediate between a liquid and a gas, possessing low viscosity and high diffusivity, which facilitates high-efficiency separations and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.comlabioscientific.com

The technique functions as a form of normal-phase chromatography, making it highly suitable for the separation of chiral molecules and other compounds typically analyzed under normal-phase conditions. wikipedia.orgchromatographyonline.com For the analysis of more polar diterpenes, the polarity of the supercritical CO2 mobile phase can be adjusted by adding organic modifiers, such as methanol or acetonitrile. chromatographyonline.comshimadzu.com This versatility allows SFC to be applied to a broad range of analytes found in food, pharmaceutical, and environmental samples. teledynelabs.com The use of CO2 as the primary mobile phase also makes SFC a more environmentally friendly or "green" analytical technique, as it reduces the consumption of hazardous organic solvents. shimadzu.comlabioscientific.com Given its high resolution, speed, and ability to handle complex matrices, SFC is an advantageous platform for the chromatographic analysis of pseudophytol and other related diterpenes.

Table 1: Key Features of Supercritical Fluid Chromatography for Diterpene Analysis

| Feature | Description | Advantage for Diterpene Analysis |

| Mobile Phase | Supercritical CO2, often mixed with a polar organic modifier (e.g., methanol). shimadzu.com | Low viscosity and high diffusivity lead to faster separations and higher efficiency. chromatographyonline.com Reduces use of toxic organic solvents. labioscientific.com |

| Principle | Primarily a normal-phase separation technique. wikipedia.org | Excellent for separating isomers and structurally similar, non-polar to moderately polar compounds like diterpenes. |

| Temperature | Operates at lower temperatures than Gas Chromatography (GC). labioscientific.com | Minimizes the risk of thermal degradation of sensitive analytes such as pseudophytol. |

| Compatibility | Compatible with a wide range of detectors, including Mass Spectrometry (MS) and UV-Vis. labioscientific.com | Allows for hyphenated techniques (SFC-MS) that provide both separation and structural identification. |

| Pressure | Utilizes a back-pressure regulator to maintain the supercritical state. wikipedia.org | Provides an additional parameter (pressure) to control and optimize separations. |

Spectroscopic and Spectrometric Elucidation and Quantification

Following chromatographic separation, or for the analysis of purified samples, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation and quantification of pseudophytol.

Mass Spectrometry (MS and Tandem MS/MS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of analytes. nih.gov When coupled with a separation method like Gas Chromatography (GC-MS), it is a highly effective tool for identifying compounds like pseudophytol in complex mixtures, such as the essential oils of Artocarpus altilis and Echinops polyceras. pathofscience.orgproquest.com In MS, molecules are converted into gas-phase ions, which are then separated based on their mass-to-charge ratio (m/z). nih.gov

Tandem Mass Spectrometry (MS/MS or MS²) provides deeper structural insights by enabling the fragmentation of selected ions. wikipedia.orglongdom.org In this technique, a precursor ion of a specific m/z (e.g., the molecular ion of pseudophytol) is selected in the first mass analyzer (MS1). wikipedia.org This ion is then fragmented, typically through collision-induced dissociation (CID), and the resulting product ions are analyzed by a second mass analyzer (MS2). nationalmaglab.orgunt.edu The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" that can confirm its identity and reveal information about its functional groups and connectivity. This method is invaluable for distinguishing between isomers and identifying unknown compounds in complex biological samples. longdom.org

Table 2: Representative Mass Spectrometry Data for Pseudophytol

| Parameter | Description | Data |

| Molecular Formula | C₂₀H₄₀O | N/A |

| Molecular Weight | 296.53 g/mol | N/A |

| Ionization Mode | Electron Ionization (EI) is common in GC-MS. | N/A |

| Precursor Ion (M⁺) | The molecular ion, corresponding to the molecular weight. | m/z 296 |

| Key Fragment Ions | Characteristic ions formed upon fragmentation of the precursor ion. | m/z 278 [M-H₂O]⁺, m/z 71, m/z 81, m/z 95 |

Note: Fragmentation data is based on typical patterns for terpene alcohols and may vary based on instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous elucidation of molecular structures. oxinst.commdpi.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). mdpi.compitt.edu

¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration). ox.ac.uk

¹³C NMR: Reveals the number of unique carbon atoms in a molecule and provides information about their hybridization (sp³, sp², sp) and chemical environment. pitt.edu

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) identify protons that are coupled to each other, helping to map out spin systems. ox.ac.uk Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded C-H pairs, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the complete carbon skeleton. ox.ac.ukmdpi.com

The comprehensive data from these NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the precise structure of pseudophytol.

Table 3: Representative ¹H and ¹³C NMR Data for a Diterpene Alcohol like Pseudophytol

| Atom Position (Hypothetical) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| C-1 (CH₂OH) | ~3.6-4.2 (m) | ~60-65 | H-1 to C-2, C-3 |

| C-2 (=CH-) | ~5.3-5.5 (t) | ~124-126 | H-2 to C-1, C-4 |

| C-3 (-C=) | N/A | ~138-142 | N/A |

| C-4 (CH₂) | ~2.0-2.2 (m) | ~39-41 | H-4 to C-2, C-3, C-5 |

| Methyl Protons (CH₃) | ~0.8-1.7 (s, d) | ~16-28 | H-methyl to adjacent C |

Note: This table presents expected, representative data for educational purposes. Actual chemical shifts depend on the solvent and specific isomeric form.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry in Complementary Roles

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that aids in the characterization of chemical structures.

Infrared (IR) Spectroscopy probes the vibrational modes of molecules. centexbel.be The absorption of IR radiation at specific frequencies corresponds to the vibrations (stretching, bending) of particular chemical bonds, making it an excellent tool for identifying functional groups. nih.govsci-hub.se For pseudophytol, IR spectroscopy would be expected to show characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

Ultraviolet-Visible (UV-Vis) Spectrophotometry measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. wikipedia.orgtechnologynetworks.com This technique is most effective for compounds containing chromophores, such as conjugated double bonds or aromatic systems. wikipedia.org Since pseudophytol contains an isolated double bond, it is not expected to exhibit strong absorption in the typical UV-Vis range (200-800 nm). However, it can still be used for quantification by measuring absorbance at a specific wavelength, especially if derivatized, and serves as a common detector in HPLC systems. mt.com

Table 4: Complementary Spectroscopic Data for Pseudophytol

| Technique | Expected Observation | Structural Inference |

| Infrared (IR) | Broad absorption band at ~3200-3600 cm⁻¹ Medium absorption band at ~1640-1680 cm⁻¹ | Presence of a hydroxyl (-OH) group Presence of a carbon-carbon double bond (C=C) |

| UV-Vis | Weak absorption or end-absorption below ~220 nm. | Lack of an extensive conjugated system. Useful for quantification rather than structural analysis. technologynetworks.com |

Integrated and Hyphenated Analytical Platforms for Comprehensive Profiling

To tackle the complexity of natural product extracts, analytical chemists often rely on hyphenated techniques, which couple a separation method with a spectroscopic detection method. chromatographytoday.comnih.govsaspublishers.com This online combination leverages the separation power of chromatography with the identification capabilities of spectroscopy, providing a comprehensive analysis in a single run. actascientific.com

The most common and powerful hyphenated technique for the analysis of volatile compounds like pseudophytol is Gas Chromatography-Mass Spectrometry (GC-MS) . d-nb.infobiomedpharmajournal.org In a GC-MS system, the sample mixture is injected and vaporized, and its components are separated as they travel through a long, narrow column. ijarnd.com The separation is based on the compounds' boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. ijarnd.com This provides both the retention time (from GC) and the mass spectrum (from MS) for each component, allowing for highly confident identification by comparing the data to spectral libraries. pathofscience.orgproquest.comresearchgate.net

For less volatile or thermally unstable diterpenes, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred platform. creative-proteomics.com LC-MS operates on similar principles but uses a liquid mobile phase for separation, making it suitable for a wider range of polar and high-molecular-weight compounds. saspublishers.comactascientific.com The development of advanced interfaces like electrospray ionization (ESI) has made the coupling of LC and MS routine and robust. nebiolab.com More advanced hyphenated systems, such as LC-MS/MS , provide even greater selectivity and are capable of quantifying trace-level analytes in highly complex matrices. nih.gov Furthermore, LC-NMR systems allow for the direct acquisition of NMR data on compounds as they are separated by HPLC, a powerful tool for the rapid structural elucidation of novel natural products. pitt.edunih.gov

Table 5: Comparison of Hyphenated Platforms for Diterpene Analysis

| Platform | Separation Principle | Analytes | Key Advantages |

| GC-MS | Volatility and polarity | Volatile, thermally stable compounds (e.g., pseudophytol). creative-proteomics.com | Excellent separation efficiency; extensive spectral libraries available for identification. |

| LC-MS | Polarity and partitioning | Non-volatile, polar, thermally labile compounds. creative-proteomics.com | Broad applicability; suitable for a wide range of diterpenes without derivatization. |

| LC-MS/MS | Polarity and partitioning | Trace-level analytes in complex matrices. | High selectivity and sensitivity; excellent for quantification and structural confirmation. nih.govnebiolab.com |

| LC-NMR | Polarity and partitioning | Novel or unknown compounds. | Provides complete structural information of separated peaks without offline purification. pitt.edunih.gov |

Emerging Research Frontiers and Methodological Advancements for Pseudo Phytol

Integration of Proteomics and Metabolomics for Diterpenoid Pathway Discovery

The elucidation of biosynthetic pathways for complex diterpenoids like Pseudo phytol (B49457) is increasingly reliant on the integration of proteomics and metabolomics. While comprehensive multi-omic studies focused exclusively on Pseudo phytol are still emerging, related research provides a clear blueprint for future investigations.

Metabolomic analysis has been pivotal in identifying the ecological context of this compound production. A key study investigating the metabolic changes in tomato (Solanum lycopersicum) leaves infested by the moth Tuta absoluta revealed the presence of two isomers, (6Z,10E)-Pseudo phytol and (6E,10E)-Pseudo phytol. academicjournals.org These compounds were notably absent in healthy, uninfested leaves, indicating that their biosynthesis is induced as a specific response to herbivory. academicjournals.org This finding underscores the power of metabolomics to pinpoint the involvement of specific diterpenes in plant defense mechanisms. academicjournals.org

While direct proteomic data for the this compound pathway is not yet available, the general approach is well-established. Future research would involve comparative proteomic analysis of this compound-producing organisms (e.g., infested tomato leaves) versus non-producing controls. This would aim to identify differentially expressed proteins, with a focus on candidate terpene synthases, cytochrome P450 monooxygenases, and other enzymes typically involved in diterpenoid biosynthesis. By correlating the proteomic data with the metabolomic profiles, researchers can identify and subsequently characterize the specific enzymes responsible for converting primary metabolites into this compound.

Biotechnological Approaches: Engineering of Biosynthetic Pathways for Enhanced Production or Novel Derivatives

Biotechnology offers a promising avenue for the sustainable production of this compound. researchgate.netekb.eg A significant advancement in this area is the use of microbial fermentation to produce valuable natural compounds from agricultural waste.

Research has demonstrated that the fungus Aspergillus terreus F-235 can produce this compound when cultivated on the agro-wastes of sweet basil (Ocimum basilicum) through solid-state fermentation (SSF). researchgate.net In this process, the concentration of this compound reached 1.92% of the total volatile compounds produced by the fungus. researchgate.net This finding is crucial as it not only provides a method for valorizing agricultural by-products but also identifies a microbial chassis and a potential enzymatic pathway for this compound synthesis. researchgate.netekb.eg

The future of this compound production lies in metabolic engineering and synthetic biology. researchgate.netekb.eg The biosynthetic pathway genes from Aspergillus terreus or a yet-to-be-identified plant source could be transferred to and optimized in more tractable microbial hosts like Escherichia coli or Saccharomyces cerevisiae. Engineering efforts could focus on:

Enhancing Precursor Supply: Overexpressing genes in the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to increase the pool of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

Pathway Optimization: Identifying and overcoming potential bottlenecks in the biosynthetic pathway from GGPP to this compound.

Novel Derivatives: Employing enzyme engineering techniques to modify the terminal synthase or tailoring enzymes to produce novel derivatives of this compound with potentially new or enhanced biological activities.

Advanced Computational Chemistry in this compound Research

Computational chemistry provides powerful tools to investigate molecules like this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Quantum Mechanical Calculations for Reaction Mechanisms

Although specific quantum mechanical (QM) studies on this compound have not been published, this methodology is a key frontier for understanding its formation. QM methods, such as Density Functional Theory (DFT), are ideally suited for elucidating the complex reaction mechanisms involved in terpene biosynthesis. For this compound, these calculations could be used to:

Model the carbocation intermediates and transition states involved in the cyclization and rearrangement of GGPP by a terpene synthase.

Predict the stereochemistry of the final product.

Understand the energetic landscape of the reaction, explaining why the acyclic this compound structure is formed.

Molecular Dynamics Simulations of Diterpene-Biomolecule Interactions

Molecular dynamics (MD) simulations are emerging as a valuable tool for studying how diterpenes interact with biological macromolecules, such as enzymes or receptors. While direct MD studies on this compound are limited, research on essential oils containing this compound highlights the potential. For instance, MD simulations have been used to study the interaction of other essential oil components with bacterial proteins like tyrosyl-tRNA synthetase. nih.govresearchgate.net One study noted the use of the this compound structure from the PubChem database in computational screening, indicating its relevance in such investigations. researchgate.net

Future MD research could simulate the interaction of this compound with potential targets, such as:

Insect olfactory receptors, to understand its role as a repellent or attractant.

Bacterial or fungal enzymes, to explore potential antimicrobial mechanisms.

Human proteins, to predict potential therapeutic or toxicological effects.

These simulations can reveal the stability of the compound in a protein's binding site, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. researchgate.net

Development of Novel Analytical Probes and Detection Methods for Low Abundance Diterpenes

The standard method for identifying and quantifying this compound in complex mixtures like plant essential oils is Gas Chromatography coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID). researchgate.netresearchgate.net While robust, these methods may lack the sensitivity required for detecting trace amounts of the compound or for real-time in vivo analysis.

The detection of low-abundance secondary metabolites is a recognized challenge that drives the development of more innovative analytical techniques. researchgate.net Emerging frontiers in this area include:

High-Resolution Mass Spectrometry (HRMS): Techniques like HPLC-HRMS-SPE-NMR provide an advanced platform that combines the separation power of liquid chromatography with the precise mass identification of HRMS and the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR), which is particularly useful for unambiguously identifying isomers in complex extracts. researchgate.net

Novel Probes and Biosensors: The development of specific molecular probes or biosensors that can selectively bind to this compound would represent a significant leap forward. Such tools could enable the visualization of its localization within plant tissues or the real-time monitoring of its production in response to stimuli.

Interdisciplinary Research in Phytochemistry, Synthetic Biology, and Chemical Ecology

The most profound insights into this compound are expected to come from research that spans multiple scientific disciplines.

Phytochemistry: This remains the bedrock of this compound research. The compound has been identified as a constituent in a diverse range of plants, often through GC-MS analysis of their essential oils. This foundational work provides the necessary context for all other areas of study. researchgate.netresearchgate.netufam.edu.brmdpi.commdpi.comdergipark.org.trsci-hub.semdpi.comuni-plovdiv.bgresearchgate.netresearchgate.net

Synthetic Biology: As detailed in section 6.2, synthetic biology provides the tools to harness and engineer the biosynthetic machinery discovered by phytochemists. The production of this compound in Aspergillus terreus is a prime example of this synergy. researchgate.net

Chemical Ecology: This field investigates the role of chemicals in organismal interactions. The discovery that this compound is produced by tomato plants as a defense against insect herbivory places the compound directly into an ecological context. academicjournals.org Its presence in numerous aromatic plants known for their insect-repellent properties further suggests a significant role in plant defense. dergipark.org.tr

The interplay between these fields creates a powerful research cycle: phytochemistry identifies the compound in a plant, chemical ecology uncovers its biological role, and synthetic biology provides a means to produce it sustainably for further study or application.

Detailed Research Findings

This table summarizes key research findings related to this compound from various scientific investigations.

| Research Area | Organism/System | Key Finding | Compound(s) Identified | Percentage/Concentration | Reference(s) |

| Chemical Ecology | Tomato (Solanum lycopersicum) infested with Tuta absoluta | Compound is induced by insect herbivory; not present in healthy leaves. | (6Z,10E)-Pseudo phytol, (6E,10E)-Pseudo phytol | 0.508 ± 0.041 (Z,E isomer), 0.690 ± 0.036 (E,E isomer) | academicjournals.org |

| Biotechnology | Aspergillus terreus F-235 on Ocimum basilicum waste | Production of this compound via solid-state fermentation of agro-waste. | This compound | 1.92% of volatiles | researchgate.net |

| Phytochemistry | Echinops polyceras (Inflorescence) | Major diterpene constituent, varies with flowering stage. | (6E,10E)-Pseudo phytol | 7.54% (Pre-flowering), 7.84% (Full-flowering), 4.47% (Post-flowering) | mdpi.commdpi.com |

| Phytochemistry | Ailanthus altissima (Flowers) | Identified as a major compound in the ethanol (B145695) extract. | (6E,10E)-Pseudo phytol | 3.25% | uni-plovdiv.bg |

| Phytochemistry | Teucrium chamaedrys | Identified as a component of the essential oil. | Pseudo-phytol | 3.25% | researchgate.net |

| Phytochemistry | Teucrium multicaule | Identified as a major constituent of the essential oil. | (6Z,10Z)-pseudo phytol | 4.1% | researchgate.net |

| Phytochemistry | Koelreuteria paniculata (Flowers) | Identified in the ethanol extract. | (6E,10E)-Pseudo phytol | 0.81% | mdpi.com |

| Phytochemistry | Origanum vulgare x O. onites | Identified as a minor component of the essential oil. | This compound | 0.15% | dergipark.org.trresearchgate.net |

| Phytochemistry | Artocarpus altilis (Leaf) | Identified in ethyl acetate (B1210297) extract. | Geranial-pseudo phytol | Not specified | cyberleninka.ru |

| Phytochemistry | Moringa oleifera (Leaves) | Identified as a minor component of the essential oil. | This compound | 0.5% | sci-hub.se |

Q & A

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural integrity of Pseudo phytol in synthetic preparations?

To ensure structural fidelity, researchers should employ a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments for stereochemical confirmation), Mass Spectrometry (MS) (high-resolution MS for molecular formula validation), and Infrared (IR) Spectroscopy (functional group analysis). Chromatographic purity assessments via HPLC or GC with certified reference standards are critical for quantifying impurities . For novel derivatives, X-ray crystallography may resolve ambiguous configurations. Document protocols in alignment with journal guidelines for reproducibility .

Q. How can researchers optimize synthesis protocols for this compound to ensure high yield and reproducibility?

Adopt iterative Design of Experiments (DoE) frameworks to identify critical reaction parameters (e.g., temperature, catalyst loading). Use response surface methodology to model interactions between variables. Validate reproducibility through triplicate trials under controlled conditions and report deviations in supplementary materials. For purification, compare column chromatography vs. recrystallization efficiency using metrics like enantiomeric excess (EE%) and yield .

Q. What standardized frameworks exist for assessing this compound’s acute toxicity in model organisms?

Follow ASTM-E1847 guidelines for experimental design, emphasizing dose-response curves, negative/positive controls, and endpoint selection (e.g., LC50, EC50). Use Daphnia magna or zebrafish embryos for aquatic toxicity, ensuring randomization to mitigate pseudo-replication. Statistical analysis should include Kaplan-Meier survival estimates and Cox proportional hazards models .

Q. What strategies are effective for conducting literature reviews on this compound’s bioactivity?

Leverage PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure search queries in databases like PubMed and SciFinder. Use Boolean operators to filter studies by mechanism (e.g., "this compound AND apoptosis AND in vitro"). Critically appraise sources using tools from Retraction Watch to exclude retracted or unreliable data .

Advanced Research Questions

Q. How can pseudo-replication be minimized in ecotoxicological studies evaluating this compound’s chronic effects?

Pseudo-replication arises when experimental units (e.g., fish tanks) are statistically treated as independent. Mitigate this by:

Q. What statistical approaches reconcile conflicting data on this compound’s bioactivity across in vitro and in vivo models?

- Meta-analysis : Aggregate data using random-effects models to quantify heterogeneity (I² statistic).

- Sensitivity analysis : Stratify studies by model system (e.g., cell lines vs. whole organisms) to identify confounding variables.

- Bayesian frameworks : Update prior probabilities of bioactivity using likelihood ratios from new evidence .

Q. Can pseudo-labeling techniques improve predictive modeling of this compound’s pharmacokinetic properties?

Yes. Semi-supervised learning methods like DNNSurv leverage pseudo-values for survival analysis, translating censored data into regression-friendly formats. For ADME (absorption, distribution, metabolism, excretion) predictions:

Q. How should quasi-experimental designs be applied to study this compound’s ecological impact in non-controlled environments?

- Propensity score matching : Compare treated and control sites with similar environmental covariates (e.g., pH, temperature).

- Interrupted time-series analysis : Measure pre/post-intervention changes in species diversity or biomarker levels.

- Sensitivity testing : Evaluate robustness to unmeasured confounders using E-values .

Q. What ethical considerations arise in human cell-based studies of this compound’s therapeutic potential?

- Informed consent : Use de-identified cell lines with IRB approval (Declaration of Helsinki).

- Data integrity : Pre-register hypotheses on Open Science Framework to avoid HARKing (Hypothesizing After Results are Known).

- Reproducibility : Share raw flow cytometry/apoptosis data via repositories like Zenodo .

Q. How can multi-disciplinary teams integrate omics data with traditional toxicology for this compound risk assessment?

- Systems toxicology : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway-level perturbations.

- Network analysis : Use Cytoscape to map protein-protein interaction networks disrupted by this compound.

- Weight-of-evidence frameworks : Triangulate omics data with histopathology and clinical chemistry .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.